N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
Description
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a piperazine ring, a benzimidazole moiety, and an acetamide group, making it a versatile molecule for research and industrial applications.
Properties
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2S/c1-15-3-8-19-20(13-15)25-22(24-19)30-14-21(29)23-17-4-6-18(7-5-17)27-11-9-26(10-12-27)16(2)28/h3-8,13H,9-12,14H2,1-2H3,(H,23,29)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQCQXAWWFVZQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=C(C=C3)N4CCN(CC4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the piperazine and benzimidazole intermediates. The piperazine ring is acetylated using acetic anhydride under acidic conditions to form 4-acetylpiperazine. Concurrently, the benzimidazole moiety is synthesized through the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative. The final step involves the coupling of these intermediates with an acetamide linker under controlled conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques like recrystallization and chromatography to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may target the carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or benzimidazole rings, often facilitated by reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Sodium hydride, potassium tert-butoxide, in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the benzimidazole moiety can bind to DNA or proteins, affecting their function. The compound may inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-acetylpiperazin-1-yl)phenyl)-2-(2,4-dimethylphenoxy)acetamide
- N-(4-(4-acetylpiperazin-1-yl)phenyl)-2-(p-tolyloxy)acetamide
Uniqueness
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. The presence of both piperazine and benzimidazole rings allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
